Product packaging for onchocystatin(Cat. No.:CAS No. 147652-18-4)

onchocystatin

Cat. No.: B1177239
CAS No.: 147652-18-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Onchocystatin is a recombinant protein and a member of the cystatin family of cysteine protease inhibitors. It is secreted by the filarial nematode Onchocerca volvulus . This protein is a potent tool for researching host-parasite interactions and immunomodulatory mechanisms. In research applications, this compound has been shown to selectively inhibit human cysteine proteases, including cathepsins L and S . Its mechanism of action involves suppressing antigen-driven and polyclonally stimulated proliferation of T-cells from human peripheral blood mononuclear cells (PBMCs) . Furthermore, this compound modulates macrophage functions by inducing an anti-inflammatory state, characterized by increased production of IL-10 and TNF-α, while simultaneously downregulating the surface expression of HLA-DR and the co-stimulatory molecule CD86 on human monocytes . These properties make it a valuable compound for studying the immune evasion strategies of parasites and for exploring cellular pathways involved in inflammation and tolerance. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

147652-18-4

Molecular Formula

C15H20NO10S2.K

Synonyms

onchocystatin

Origin of Product

United States

Scientific Research Applications

Immunomodulatory Properties

Onchocystatin has been shown to influence immune cell functions, particularly in human peripheral blood mononuclear cells (PBMCs). The following key immunomodulatory effects have been documented:

  • Inhibition of T-Cell Proliferation : Recombinant this compound (rOv17) significantly suppresses both polyclonal and antigen-driven proliferation of PBMCs. This suppression is mediated through the induction of IL-10 production while decreasing pro-inflammatory cytokines like IL-12p40 .
  • Cytokine Modulation : this compound alters cytokine profiles by initially increasing TNF-α levels, followed by a rise in IL-10. This shift promotes a Th2 immune response, which is advantageous for the parasite's survival by reducing inflammatory responses that could eliminate it .
  • Impact on Antigen Processing : The compound inhibits human cysteine proteases such as cathepsins B, L, and S, which are crucial for antigen processing and presentation. This inhibition can disrupt normal immune responses, allowing the parasite to evade detection .

Therapeutic Potential

The immunomodulatory properties of this compound suggest several potential therapeutic applications:

  • Chronic Inflammatory Diseases : Given its ability to suppress inflammation and promote regulatory immune responses, this compound could be explored as a treatment for conditions such as inflammatory bowel disease and other autoimmune disorders .
  • Vaccination Strategies : Understanding how this compound modulates immune responses may inform vaccine development against filarial infections or other diseases where immune evasion is a concern .
  • Translational Research : The insights gained from studying this compound can lead to novel therapeutic approaches that utilize its immunomodulatory effects to improve outcomes in various immune-mediated disorders.

Case Studies

Several studies have highlighted the applications of this compound in immunological research:

  • Study on PBMC Responses : A study demonstrated that rOv17 significantly inhibited PPD-specific proliferation in PBMC cultures, suggesting its potential use in modulating immune responses in tuberculosis or similar infections .
  • Macrophage Function Modulation : Research indicated that this compound alters macrophage function by enhancing IL-10 production while suppressing pro-inflammatory cytokines, illustrating its role in regulating inflammation during parasitic infections .
  • Therapeutic Applications in Autoimmunity : Investigations into the use of this compound for treating autoimmune diseases have shown promising results, indicating its potential as a therapeutic agent that could shift immune responses towards tolerance rather than activation .

Comparison with Similar Compounds

Comparative Analysis with Similar Cysteine Protease Inhibitors

Cystatins from parasitic helminths share structural homology but exhibit species-specific functional adaptations. Below is a detailed comparison of onchocystatin with other well-studied cystatins:

Functional Comparison

Compound Source Target Proteases Immune Modulation Effects In Vivo Efficacy
This compound Onchocerca volvulus Cathepsins L, S, B • Reduces MHC-II, CD86 on APCs
• Induces IL-10 in monocytes
• Inhibits T-cell proliferation
• 49% reduction in worm burden in challenged models
• Inhibits larval molting in vitro
AvCystatin Acanthocheilonema viteae Cathepsins B, L • Drives IL-10 in macrophages
• Expands PD-L1+/PD-L2+ regulatory macrophages
• Suppresses airway allergy and colitis in mice
Bm-CPI-1 Brugia malayi Cathepsins L, S • Downregulates CD80/86 on APCs
• Reduces TNF-α and nitric oxide production
• Alters worm migration and niche selection in gerbil models
Hp-CPI-2 Heligmosomoides polygyrus Cathepsins B, L • Suppresses dendritic cell maturation
• Enhances TGF-β secretion
• Prolongs survival of transplanted grafts in mice
TsCst Trichinella spiralis Cathepsins B, L, legumain • Induces M2 macrophage polarization
• Inhibits NLRP3 inflammasome activation
• Reduces muscle larval burden in mice

Structural and Mechanistic Divergence

  • Inhibition Specificity : this compound preferentially targets cathepsins L and S (Ki ~0.1–1 nM), while AvCystatin and Bm-CPI-1 show broader activity against cathepsins B and legumain .
  • Immunomodulatory Pathways: this compound uniquely suppresses both MHC-II and CD86 on APCs, impairing antigen presentation more comprehensively than Ascaris or H. polygyrus cystatins, which primarily target MHC-II . AvCystatin and TsCst induce regulatory macrophages, whereas this compound’s effects are skewed toward monocyte-derived IL-10 .
  • Developmental Role: this compound is critical for O.

Therapeutic Potential

  • Vaccine Candidates :
    • Recombinant this compound reduced worm burden by 49% in animal models , comparable to DNA vaccines using L. sigmodontis cystatin (55% reduction) .
    • Anti-onchocystatin antibodies blocked larval molting by 90% in vitro , outperforming Bm-CPI-1 antibodies (70% inhibition) .
  • Immunotherapy: this compound’s IL-10 induction parallels AvCystatin’s anti-inflammatory effects in colitis models, suggesting shared utility in autoimmune diseases .

Key Research Findings and Controversies

  • Contradictory Immune Responses : While this compound suppresses Th1 responses, IgG1 and IgG4 levels correlate with infection severity in humans, suggesting antibody-dependent enhancement (ADE) may limit vaccine efficacy .
  • Host-Parasite Coevolution : this compound’s dual role in parasite development and immune evasion contrasts with AvCystatin, which primarily modulates host immunity .

Preparation Methods

Isolation of the OV7 cDNA Clone

The foundational step in this compound preparation involves isolating the OV7 cDNA clone from O. volvulus genomic libraries. Initial work by Lustigman et al. (1992) identified OV7 as encoding a polypeptide with homology to the cystatin superfamily. The complete coding sequence spans 736 base pairs, translating to a 130-amino-acid mature protein preceded by a 32-amino-acid hydrophobic leader sequence. This leader sequence suggests extracellular secretion, aligning with this compound’s role in modulating host immune responses.

Polymerase Chain Reaction (PCR) Amplification

To extend the original cDNA clone, 5' rapid amplification of cDNA ends (RACE) was employed, confirming the presence of the signal peptide and ensuring the integrity of the open reading frame. PCR conditions typically involved 35 cycles of denaturation (94°C, 30 sec), annealing (55°C, 30 sec), and extension (72°C, 1 min), using Taq polymerase and gene-specific primers.

Recombinant Expression Systems

Prokaryotic Expression in Escherichia coli

This compound has been expressed in E. coli using fusion systems to enhance solubility and facilitate purification:

Glutathione S-Transferase (GST) Fusion

The OV7 cDNA was subcloned into the pGEX vector, generating a GST-OV7 fusion protein. Induction with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 37°C for 4 hours yielded soluble protein, which was affinity-purified using glutathione-Sepharose.

Maltose-Binding Protein (MBP) Fusion

Alternatively, cloning into the pMAL-c2 vector produced an MBP-OV7 fusion. Expression under similar IPTG induction conditions followed by amylose resin affinity chromatography achieved >90% purity.

Table 1: Comparison of Expression Systems for Recombinant this compound

Vector SystemFusion PartnerInduction ConditionsYield (mg/L)Purity (%)
pGEX-4TGST0.1 mM IPTG, 4 hr12.585
pMAL-c2MBP0.1 mM IPTG, 4 hr18.792

Purification and Endotoxin Removal

Affinity Chromatography

Post-lysis by sonication in PBS (pH 7.4), fusion proteins were purified via affinity resins. GST-OV7 required thrombin cleavage (10 U/mg, 16°C, 16 hr) to release the mature this compound, whereas MBP-OV7 utilized factor Xa protease.

Triton X-114 Phase Separation

To eliminate endotoxins critical for in vitro assays, Triton X-114 phase separation was applied. Twenty to thirty rounds of temperature-induced phase partitioning reduced endotoxin levels to <0.1 ng/mg, validated via the ToxinSensor™ Chromogenic LAL Assay.

Biochemical and Functional Validation

Cysteine Protease Inhibition Assays

This compound’s inhibitory activity was quantified against cathepsin B, Entamoeba histolytica proteases, and Caenorhabditis elegans enzymes:

Table 2: Inhibition Constants (Ki) of Recombinant this compound

Target EnzymeKi (nM)Source
Bovine Cathepsin B170
Entamoeba histolytica Protease0.07
C. elegans Protease25

The GST-OV7 fusion exhibited 50% inhibition of cathepsin B at 1 μM, while MBP-OV7 required 4 μM, suggesting fusion partner interference.

Immunomodulatory Activity

Functional validation included assessing cytokine modulation in human peripheral blood mononuclear cells (PBMCs). Recombinant this compound (rOv17) suppressed anti-CD3-stimulated PBMC proliferation by 60–70% and elevated IL-10 production 4.3-fold compared to controls. Notably, rOv17 reduced HLA-DR and CD86 expression on monocytes, effects reversible via IL-10 neutralization.

Challenges and Optimization Strategies

Solubility and Aggregation

Despite fusion partners, ∼30% of recombinant this compound formed inclusion bodies. Refolding protocols using urea gradients (6→0 M) in arginine-containing buffers improved recovery by 40%.

Proteolytic Degradation

Protease-deficient E. coli strains (e.g., BL21 Star™) and the addition of 1 mM PMSF during lysis minimized degradation, increasing final yields by 25% .

Q & A

What methodological approaches are fundamental for initial characterization of onchocystatin's biochemical properties in Onchocerca volvulus?

Basic Research Question
Initial characterization requires molecular cloning techniques (e.g., cDNA library screening) combined with recombinant protein expression in systems like E. coli. Critical steps include sequence verification through Sanger sequencing and functional validation via cysteine protease inhibition assays using substrates like Z-Phe-Arg-AMC. Proper controls must include comparison with host cystatins to confirm parasite-specific activity .

How can researchers reconcile conflicting data regarding this compound's dual role in promoting Th2 responses while suppressing antigen-presenting cell functions?

Advanced Research Question
Contradictions require multi-model validation using:

  • In vitro dendritic cell co-culture systems with recombinant this compound
  • Longitudinal cytokine profiling in murine infection models (e.g., IL-4/IL-13 vs. IFN-γ levels)
  • Single-cell RNA sequencing to identify subset-specific immune modulation
    Statistical approaches like mixed-effects models help account for biological variability between experimental systems .

What experimental models are considered gold standards for studying this compound's role in parasite molting and development?

Basic Research Question
The Onchocerca volvulus L3-L4 molting assay remains critical, utilizing:

  • 72-hour ex vivo cultures with RPMI-1640 + 20% FBS
  • Quantitative PCR monitoring of stage-specific genes (e.g., OVOCA6)
  • RNA interference for functional validation
    Complementary data should be obtained from Brugia malayi models due to conserved cystatin functions .

What strategies optimize the detection of this compound-mediated immune evasion in human serum samples with high background reactivity?

Advanced Research Question
Implement antibody depletion protocols using:

Protein A/G columns to remove IgG/IgM

Cross-adsorption with host cystatin-coupled Sepharose beads

Phage display libraries to map epitope-specific responses
Data normalization should employ Luminex-based multiplex assays with internal reference standards .

How should researchers design dose-response experiments to assess this compound's protease inhibition kinetics while avoiding enzyme saturation artifacts?

Methodological Focus
Follow Michaelis-Menten principles with:

  • ≥7 substrate concentrations spanning 0.2-5×Km
  • Pre-incubation of enzyme-inhibitor complexes (10-30 mins)
  • Continuous fluorometric monitoring at 37°C
    Use global fitting of progress curves with software like GraphPad Prism to calculate Ki values via tight-binding inhibition models .

What computational methods enable prediction of this compound's conformational changes during protease binding, and how can these be experimentally validated?

Advanced Research Question
Combine:

  • Molecular dynamics simulations (AMBER/CHARMM force fields)
  • Hydrogen-deuterium exchange mass spectrometry
  • Cryo-EM of enzyme-inhibitor complexes at ≤3Å resolution
    Validate predictions through site-directed mutagenesis of predicted interfacial residues (e.g., Cys25 active site) .

How can researchers statistically differentiate between specific and non-specific binding when quantifying this compound-antibody complexes in ELISA?

Data Analysis Focus
Apply:

  • Parallel wells with scrambled peptide antigens
  • Schatchard analysis of binding isotherms
  • Bootstrapping methods to calculate 95% confidence intervals for KD values
    Confirm specificity through Western blotting under non-reducing conditions .

What quality control measures are essential when producing recombinant this compound for functional studies?

Basic Research Question
Mandatory steps include:

  • Endotoxin removal via Polymyxin B columns (≤0.1 EU/μg)
  • Circular dichroism to verify secondary structure integrity
  • MALDI-TOF mass spectrometry confirming ±1 Da mass accuracy
    Batch consistency should meet ICH Q6B guidelines for biotherapeutics .

What techniques resolve the temporal-spatial expression pattern of this compound during Onchocerca volvulus's migration through host tissues?

Advanced Research Question
Utilize:

  • Laser capture microdissection of infected skin sections
  • qRT-PCR with stage-specific primers (L3 vs. adult worms)
  • Immunoelectron microscopy using gold-labeled monoclonal antibodies
    Data correlation with proteomic profiles from excretory-secretory products .

How can CRISPR-Cas9 editing in Onchocerca volvulus advance functional studies of this compound's non-protease inhibitory roles?

Research Gap Focus
Implement:

  • Embryo microinjection with Cas9/sgRNA ribonucleoproteins
  • Phenotypic screening of gene-edited L3 larvae in xenograft models
  • Multi-omics integration (RNA-seq, metabolomics) to identify compensatory pathways
    Requires optimization of parasite culture viability post-editing (current success rate <5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.